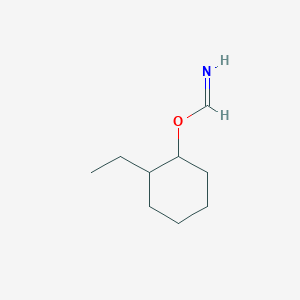![molecular formula C2AlF7 B14221213 Fluoro[bis(trifluoromethyl)]alumane CAS No. 827027-00-9](/img/structure/B14221213.png)
Fluoro[bis(trifluoromethyl)]alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro[bis(trifluoromethyl)]alumane is a chemical compound with the molecular formula C₂AlF₇ It is known for its unique structure, which includes a central aluminum atom bonded to a fluorine atom and two trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluoro[bis(trifluoromethyl)]alumane typically involves the reaction of aluminum compounds with fluorinating agents. One common method is the reaction of aluminum trichloride with trifluoromethyl lithium in the presence of a fluorine source. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-purity production of the compound. Safety measures are crucial due to the reactivity of the fluorinating agents used in the process.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoro[bis(trifluoromethyl)]alumane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the aluminum-fluorine bonds.
Coordination Chemistry: The aluminum center can coordinate with other ligands, forming complexes with different properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve low temperatures and inert atmospheres to maintain the stability of the compound.
Major Products Formed
The major products formed from reactions with this compound depend on the type of reaction. Substitution reactions typically yield new organoaluminum compounds, while coordination reactions result in various aluminum complexes.
Applications De Recherche Scientifique
Fluoro[bis(trifluoromethyl)]alumane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine: Research is ongoing to explore its potential as a catalyst in biochemical reactions and its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which fluoro[bis(trifluoromethyl)]alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a valuable reagent in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl Aluminum Compounds: These compounds share the trifluoromethyl groups but differ in the number and type of substituents on the aluminum atom.
Fluoroaluminum Compounds: Compounds with aluminum-fluorine bonds but without the trifluoromethyl groups.
Uniqueness
Fluoro[bis(trifluoromethyl)]alumane is unique due to the presence of both fluorine and trifluoromethyl groups bonded to the aluminum center. This combination imparts distinct electronic and steric properties, making it a versatile reagent in various chemical processes.
Propriétés
Numéro CAS |
827027-00-9 |
|---|---|
Formule moléculaire |
C2AlF7 |
Poids moléculaire |
183.99 g/mol |
Nom IUPAC |
fluoro-bis(trifluoromethyl)alumane |
InChI |
InChI=1S/2CF3.Al.FH/c2*2-1(3)4;;/h;;;1H/q;;+1;/p-1 |
Clé InChI |
FYWNNEDKAYMPJM-UHFFFAOYSA-M |
SMILES canonique |
C(F)(F)(F)[Al](C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



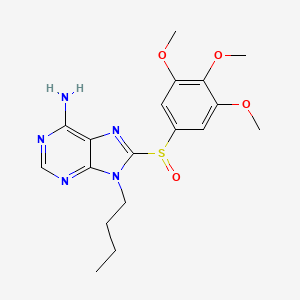


![5-Ethylthieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14221153.png)

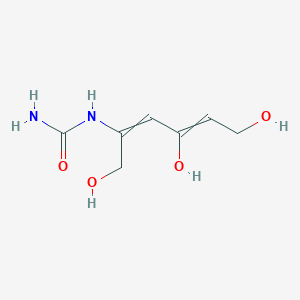
![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)
![Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane](/img/structure/B14221190.png)
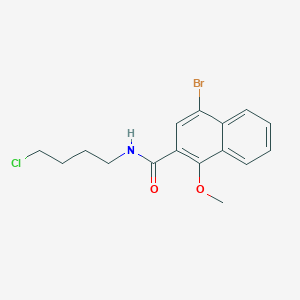
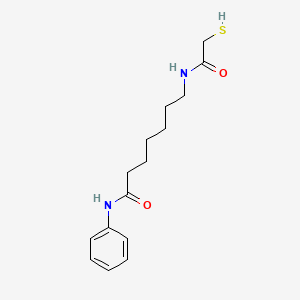

![Oxetane, 3-ethyl-3-[(2-methoxyethoxy)methyl]-](/img/structure/B14221207.png)
